3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is an organic compound with the molecular formula C17H25NO2S2 It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, and an oxan-4-ylsulfanyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Methylsulfanyl Phenyl Intermediate: This step involves the introduction of a methylsulfanyl group to a phenyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable phenyl halide reacts with a methylsulfanyl reagent under basic conditions.
Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a similar nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with a sulfanyl reagent.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction. This can be achieved by reacting the intermediate formed in the previous steps with a suitable amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as the sulfanyl groups may interact with thiol-containing enzymes.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is likely to involve interactions with biological molecules through its sulfanyl groups. These groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The compound may also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also contain a methylsulfonyl group attached to a phenyl ring and have been studied for their antimicrobial and anti-inflammatory activities.
Indole derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is unique due to the presence of both methylsulfanyl and oxan-4-ylsulfanyl groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZPFRANYOPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.